![molecular formula C16H16F3N7 B5028190 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5028190.png)
5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives has been explored through various methods, aiming at introducing different substituents to the core structure to achieve desired properties. For instance, Bayomi et al. (1999) reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with different moieties, including piperazine, demonstrating the versatility in modifying this core structure for potential antihypertensive agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999). These synthetic approaches typically involve stepwise reactions where each step introduces specific functional groups, leading to the final product with the desired substituents.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by their triazole and pyrimidine fused ring system, which serves as a scaffold for various biological activities. The presence of substituents like the trifluoromethyl group and the piperazinyl-pyridinyl moiety in the compound of interest can significantly influence its electronic distribution, molecular geometry, and overall chemical reactivity. Lahmidi et al. (2019) detailed the crystal structure and spectroscopic characterization of a related derivative, showcasing the utility of X-ray diffraction and spectroscopic methods in elucidating such complex structures (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Chemical Reactions and Properties
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives participate in a range of chemical reactions, influenced by their electronic structure and the nature of their substituents. For example, Zheng et al. (2014) described a metal-free synthesis route for 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation, highlighting the reactivity of the triazolopyrimidine core under oxidative conditions (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
Physical Properties Analysis
The physical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application in pharmaceuticals. The introduction of specific substituents like the trifluoromethyl group and piperazinyl-pyridinyl moiety can alter these properties significantly, affecting the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the compound's molecular structure. The electronic effects of the trifluoromethyl group and the piperazinyl-pyridinyl moiety contribute to the compound’s overall reactivity. Studies on related compounds, such as those by Baraldi et al. (2012), offer insights into how modifications to the [1,2,4]triazolo[1,5-a]pyrimidine core can influence receptor binding and antagonistic activities, providing a basis for understanding the chemical behavior of such molecules in biological contexts (Baraldi, Saponaro, Romagnoli, Aghazadeh Tabrizi, Baraldi, Moorman, Cosconati, Di Maro, Marinelli, Gessi, Merighi, Varani, Borea, & Preti, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight is 1501380 , which is within the optimal range for oral bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
properties
IUPAC Name |
5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7/c1-11-10-13(26-15(21-11)22-14(23-26)16(17,18)19)25-8-6-24(7-9-25)12-4-2-3-5-20-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLZXQNYRMMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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